(1S)-1-(4-azepan-1-ylphenyl)ethanol
CAS No.:
Cat. No.: VC17629750
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H21NO |
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Molecular Weight | 219.32 g/mol |
IUPAC Name | (1S)-1-[4-(azepan-1-yl)phenyl]ethanol |
Standard InChI | InChI=1S/C14H21NO/c1-12(16)13-6-8-14(9-7-13)15-10-4-2-3-5-11-15/h6-9,12,16H,2-5,10-11H2,1H3/t12-/m0/s1 |
Standard InChI Key | ZHXXYKCOAAVASV-LBPRGKRZSA-N |
Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)N2CCCCCC2)O |
Canonical SMILES | CC(C1=CC=C(C=C1)N2CCCCCC2)O |
Introduction
Chemical Identity and Molecular Characteristics
(1S)-1-(4-Azepan-1-ylphenyl)ethanol belongs to the class of aryl-azepane alcohols. Its IUPAC name, (1S)-1-[4-(azepan-1-yl)phenyl]ethanol, reflects the stereochemistry at the chiral carbon (C1) and the substitution pattern on the benzene ring . Key molecular descriptors include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 219.32 g/mol |
XLogP3 | 2.8 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 2 |
Topological Polar SA | 23.5 Ų |
Table 1: Computed physicochemical properties .
The compound’s SMILES notation, , encodes its stereochemistry and connectivity . Chirality arises from the (1S) configuration, which influences its interactions with biological targets and synthetic reactivity.
Synthesis and Stereochemical Control
Key Synthetic Routes
The synthesis of (1S)-1-(4-azepan-1-ylphenyl)ethanol typically proceeds via nucleophilic aromatic substitution (SNAr) or catalytic asymmetric reduction. A notable method involves the reaction of (4-azepan-1-ylphenyl)ethan-1-one with a chiral reducing agent:
Procedure (adapted from Watson et al. ):
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Substrate: (4-Azepan-1-ylphenyl)ethan-1-one (26586-40-3).
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Reduction: Use of (R)-CBS (Corey-Bakshi-Shibata) catalyst for enantioselective reduction.
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Conditions: Dimethyl sulfoxide (DMSO), 115°C, inert atmosphere, 16 hours.
This route achieves high enantiomeric excess (ee) by leveraging chiral catalysts to control the stereochemistry at C1.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:
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Temperature: 100–120°C.
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.
Structural and Stereochemical Analysis
X-ray Crystallography
While crystallographic data for the (1S)-enantiomer is limited, its analog (1R)-1-(4-azepan-1-ylphenyl)ethanol reveals:
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Bond Angles: C1-O-H ≈ 108°.
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Dihedral Angles: Azepane ring adopts a chair-like conformation.
Spectroscopic Characterization
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NMR:
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: δ 1.50–1.70 (m, 8H, azepane), 4.80 (q, 1H, CHOH).
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: δ 70.2 (C1), 126.5–144.8 (aromatic carbons).
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IR: = 3350 cm⁻¹, = 1100 cm⁻¹.
Applications in Research
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Dopamine D3 Receptor Ligands: Azepane moieties enhance blood-brain barrier permeability.
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Antiviral Agents: Structural analogs inhibit viral proteases via hydrogen bonding.
Asymmetric Catalysis
Chiral (1S)-alcohols are utilized as ligands in transition-metal catalysis. For example:
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Ru-Complexes: Enantioselective hydrogenation of ketones (up to 95% ee).
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